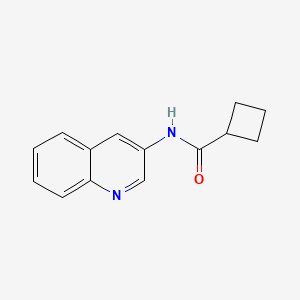

N-(Quinolin-3-yl)cyclobutanecarboxamide

Description

Structure

3D Structure

Properties

CAS No. |

606096-33-7 |

|---|---|

Molecular Formula |

C14H14N2O |

Molecular Weight |

226.27 g/mol |

IUPAC Name |

N-quinolin-3-ylcyclobutanecarboxamide |

InChI |

InChI=1S/C14H14N2O/c17-14(10-5-3-6-10)16-12-8-11-4-1-2-7-13(11)15-9-12/h1-2,4,7-10H,3,5-6H2,(H,16,17) |

InChI Key |

UGORQROWTKQFFS-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(C1)C(=O)NC2=CC3=CC=CC=C3N=C2 |

Origin of Product |

United States |

Synthetic Strategies and Methodological Advancements for N Quinolin 3 Yl Cyclobutanecarboxamide and Its Analogues

De Novo Synthetic Approaches to the N-(Quinolin-3-yl)cyclobutanecarboxamide Core

The fundamental structure of this compound consists of a cyclobutane (B1203170) ring and a quinoline (B57606) ring system linked by an amide bond. The most direct de novo synthesis involves the formation of this amide bond between cyclobutanecarboxylic acid and quinolin-3-amine or their activated derivatives. This approach allows for the separate synthesis and functionalization of each cyclic component prior to their coupling.

Cyclobutanecarboxylic Acid Functionalization Routes

The cyclobutane motif is a valuable component in medicinal chemistry, prized for its ability to act as a bioisostere for groups like gem-dimethyl, isopropyl, or phenyl, often enhancing metabolic stability. chemrxiv.org The synthesis of the cyclobutanecarboxylic acid precursor can be achieved through various methods. A scalable approach reported by Merck involves a double-alkylation reaction where the dianion of a substituted phenylacetic acid is treated with epichlorohydrin, followed by oxidative degradation of the aromatic ring to yield a functionalized cyclobutane carboxylic acid. acs.org

Once the basic cyclobutanecarboxylic acid is obtained, it can be activated for amide coupling. Standard methods include conversion to an acyl chloride using reagents like thionyl chloride or oxalyl chloride, or by using coupling agents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt). lookchem.com These activated forms then readily react with quinolin-3-amine to form the target amide.

Quinoline Ring System Assembly Strategies

The quinoline ring is a prominent scaffold in pharmaceuticals and biologically active compounds. nih.govmdpi.com Its synthesis has been the subject of extensive research for over a century, leading to a variety of well-established named reactions. These methods typically involve the condensation and cyclization of anilines with various carbonyl compounds. The choice of strategy depends on the desired substitution pattern on the quinoline core. For the synthesis of this compound, the key precursor is quinolin-3-amine.

Several classical methods can be adapted to produce 3-substituted quinolines. The Friedländer synthesis, for instance, involves the reaction of a 2-aminobenzaldehyde (B1207257) or 2-aminoketone with a compound containing an α-methylene group adjacent to a carbonyl, and it remains one of the most straightforward approaches. beilstein-journals.org Other notable methods are summarized in the table below.

| Quinoline Synthesis Method | Reactants | Key Features |

| Friedländer Synthesis | 2-Aminobenzaldehyde/ketone + α-Methylene carbonyl compound | Base or acid-catalyzed; straightforward and modular. beilstein-journals.org |

| Skraup Synthesis | Aniline (B41778) + Glycerol + Sulfuric Acid + Oxidizing Agent | Harsh conditions; produces quinoline itself, can be adapted for substituted anilines. nih.gov |

| Doebner-von Miller Reaction | Aniline + α,β-Unsaturated carbonyl compound | Acid-catalyzed; a variation of the Skraup synthesis. nih.gov |

| Combes Synthesis | Aniline + β-Diketone | Acid-catalyzed cyclodehydration. nih.gov |

| Pfitzinger Reaction | Isatin + Carbonyl compound | Reaction with a base to form quinoline-4-carboxylic acids. researchgate.net |

More contemporary methods often employ transition-metal catalysis to construct the quinoline scaffold under milder conditions with greater functional group tolerance. nih.govmdpi.com For example, rhodium(II)-catalyzed reactions of indoles with halodiazoacetates can produce quinoline-3-carboxylates, which can then be converted to the required 3-aminoquinoline (B160951) through standard functional group interconversions like a Curtius or Hofmann rearrangement. beilstein-journals.org

Post-Synthetic Derivatization and Diversification of this compound

After the core structure of this compound is assembled, its diversification can be achieved through post-synthetic modifications. A powerful modern strategy for this is the direct functionalization of otherwise inert C–H bonds.

Metal-Catalyzed C–H Functionalization and Cross-Coupling Reactions

The amide group within the this compound scaffold can act as an effective directing group in metal-catalyzed C–H activation reactions. This allows for the selective introduction of new substituents onto the cyclobutane ring, providing a direct route to complex analogues that would be difficult to access through de novo synthesis.

The palladium(II)-catalyzed functionalization of C(sp³)–H bonds is a potent tool for modifying aliphatic and alicyclic frameworks. researchgate.net In the context of this compound, the amide nitrogen can coordinate to a palladium catalyst, positioning it to selectively activate the C–H bonds on the cyclobutane ring. This directed C–H activation enables the introduction of aryl groups, typically from aryl iodides or aryl boronic acids. nih.govacs.org

Pioneering work by Yu and others has demonstrated that carboxamide-directed C(sp³)–H arylation can be successfully applied to cyclobutane frameworks. chemrxiv.orgnih.govresearchgate.net The reaction typically employs a Pd(II) catalyst, such as Pd(OAc)₂, an oxidant, and often an amino acid ligand which can play a crucial role in the C-H cleavage step and can even induce enantioselectivity. acs.org This method allows for the direct installation of aryl substituents onto the cyclobutane ring of the pre-formed this compound molecule.

| Parameter | Typical Reagents and Conditions |

| Catalyst | Pd(OAc)₂ (5-10 mol%) |

| Ligand | N-Acetyl Amino Acids (e.g., N-Ac-(l)-Tle-OH) |

| Arylating Agent | Aryl Boronic Acids or Aryl Iodides |

| Oxidant / Additive | Ag₂CO₃, 1,4-Benzoquinone, AgOAc |

| Solvent | CPME (Cyclopentyl methyl ether) or similar |

| Temperature | 50–110 °C |

An alternative and highly effective strategy for creating complex, stereochemically defined cyclobutane analogues involves the use of a removable directing group, or "auxiliary." This auxiliary is first attached to the cyclobutanecarboxylic acid, which then guides a diastereoselective C–H functionalization reaction. After the desired substituents are installed on the cyclobutane ring, the auxiliary is cleaved and the functionalized acid is coupled with quinolin-3-amine.

This approach offers excellent control over stereochemistry. acs.org Auxiliaries such as 8-aminoquinoline (B160924) and 2-(methylthio)aniline (B147308) have proven to be particularly effective in directing palladium-catalyzed bis-arylation of methylene (B1212753) C(sp³)–H bonds on cyclobutanecarboxamides, leading to all-cis trisubstituted products with high diastereoselectivity. sci-hub.box This method allows for the construction of highly substituted cyclobutane cores which can then be incorporated into the final target structure. acs.orgsci-hub.box

| Auxiliary | Typical Reaction | Stereochemical Outcome |

| 8-Aminoquinoline | Pd-catalyzed direct bis-arylation of C(sp³)–H bonds | High diastereoselectivity for all-cis products. acs.orgsci-hub.box |

| 2-(Methylthio)aniline | Pd-catalyzed direct bis-arylation of C(sp³)–H bonds | Effective for directing bis-arylation. acs.orgsci-hub.box |

| Picolinamide | Directing group for ortho-C-H functionalization | Used in related aliphatic systems. acs.org |

These advanced synthetic methodologies provide a robust toolkit for both the initial construction and subsequent diversification of this compound, enabling the generation of a wide array of complex analogues for further investigation.

Modifications at the Carboxamide Linkage

The carboxamide linkage in quinoline-based compounds is a critical determinant of their chemical properties and biological interactions. Modifications to this linker have been explored to modulate these characteristics. Research has shown that replacing the traditional amide bond with isosteric groups such as sulfonamides or hydrazones can lead to analogues with different physicochemical profiles.

For instance, studies on quinoline and pyrazine-carboxamide derivatives have highlighted the importance of the linkage type. nih.gov In a series of compounds developed as P2X7R antagonists, both sulfonate and amide linkages were found to be associated with favorable inhibitory activity. nih.gov This suggests that the electronic nature and hydrogen-bonding capability of the linker are key factors. The replacement of a carboxamide with a sulfonamide introduces a more acidic NH proton and a different geometric arrangement of atoms, which can significantly alter binding interactions.

Another modification strategy involves the use of a hydrazone linker. Quinoline derivatives connected by a hydrazone moiety have demonstrated notable biological activity, such as the inhibition of bacterial growth. nih.gov This type of modification replaces the carbonyl oxygen with a nitrogen atom, altering the planarity and electronic distribution of the linkage.

Furthermore, the concept of "reverse amides" has been investigated in the synthesis of 4-hydroxy-2-quinolinone derivatives. nih.gov In these structures, the orientation of the amide bond is flipped (N-C=O instead of C(=O)-N). This seemingly subtle change can have a profound impact on the molecule's conformational preferences and its ability to act as a hydrogen bond donor or acceptor, thereby influencing its interaction with biological targets.

Hybrid molecules have also been synthesized by linking the quinoline scaffold to other pharmacophoric groups, such as cinnamic or benzoic acid derivatives, via a di-amide linker. nih.govnih.gov These modifications extend the molecular structure and introduce new functional groups, creating compounds with potentially novel or enhanced properties. nih.gov

Table 1: Examples of Carboxamide Linkage Modifications in Quinoline Analogues This table is generated based on data from synthesized derivatives and may not represent direct modifications to N-(Quinolin-for illustrative purposes.

| Original Linkage | Modified Linkage Example | Rationale for Modification | Potential Impact | Reference Compound Class |

| Carboxamide (-CONH-) | Sulfonamide (-SO₂NH-) | Isosteric replacement, alters electronic properties | Changes acidity and H-bonding capacity | Pyrazine-carboxamide benzenesulfonates nih.gov |

| Carboxamide (-CONH-) | Hydrazone (-C=N-NH-) | Alters planarity and electronic distribution | Modulates biological activity (e.g., antibacterial) | Hydrazone-linked quinolines nih.gov |

| Carboxamide (-CONH-) | Reverse Amide (-NHCO-) | Reverses H-bond donor/acceptor pattern | Alters conformational preferences and target binding | 4-hydroxy-2-quinolinone reverse amides nih.gov |

| Carboxamide (-CONH-) | Di-amide Linker | Extends structure, introduces new functionalities | Creates hybrid molecules with combined properties | Quinolinone–phenolic acid hybrids nih.gov |

Substituent Effects on the Quinoline Moiety

The electronic and steric properties of substituents on the quinoline ring play a crucial role in directing synthetic outcomes and modulating the final compound's characteristics. The reactivity of the quinoline core during synthesis is highly dependent on the nature of the groups attached to it.

In electrophilic cyclization reactions used to form the quinoline ring, both electron-donating and electron-withdrawing groups on the aniline precursor can be tolerated. nih.gov Generally, anilines with electron-donating groups (like methoxy) or weak electron-withdrawing groups (like bromine) react efficiently to form the corresponding substituted quinolines in good yields. nih.gov However, the position of these substituents can influence the regioselectivity of the cyclization. For example, in the synthesis from a 3-methoxyaniline derivative, cyclization can occur at two different positions, leading to a mixture of isomeric products, with the major isomer typically resulting from cyclization at the less sterically hindered position. nih.gov

Strong electron-withdrawing groups, such as a nitro group, can significantly deactivate the aniline ring, sometimes preventing the cyclization reaction from proceeding at all. nih.gov Conversely, the presence of substituents on other parts of the precursor molecules, such as the aryl groups on an alkyne chain in N-(2-alkynyl)anilines, also affects the reaction. Electron-rich and electron-deficient aryl groups are capable of stabilizing a key vinylic cation intermediate, leading to good to excellent yields. nih.gov

Post-synthesis, substituents continue to exert significant influence. In a study of 2-chloroquinoline-3-carboxamide (B1625466) derivatives, it was observed that the substituent at the C-6 position influenced the chemical shifts of protons (H-5 and H-8) and carbons (C-5, C-7, and C-8) in NMR spectra. lookchem.com This indicates that the electronic effect of a substituent at one position is transmitted through the aromatic system, affecting the electronic environment of distant atoms. For example, a fluorine atom at C-6 was shown to shield the C-5 and C-7 positions more than a chlorine or methyl group at the same position. lookchem.com

Table 2: Influence of Substituents on Quinoline Synthesis and Properties This table synthesizes general findings from studies on various substituted quinoline derivatives.

| Substituent Position | Substituent Type | Effect on Synthesis | Effect on Properties (e.g., NMR) | Reference |

| Aniline Ring (Precursor) | Electron-Donating (e.g., -OCH₃) | Generally good yields; can lead to regioisomeric mixtures. | N/A | nih.gov |

| Aniline Ring (Precursor) | Weak Electron-Withdrawing (e.g., -Br) | Good yields, reaction proceeds efficiently. | N/A | nih.gov |

| Aniline Ring (Precursor) | Strong Electron-Withdrawing (e.g., -NO₂) | Can deactivate the ring and prevent cyclization. | N/A | nih.gov |

| C-6 on Quinoline Ring | Halogens (-F, -Cl), Alkyl (-CH₃) | N/A | Affects chemical shifts of C-5, C-7, H-5, and H-8 protons/carbons. | lookchem.com |

| General | Amino Group (-NH₂) | Can lower singlet-triplet energy splittings in quinolyloxenium cations. | Alters gas-phase reactivity compared to unsubstituted analogues. | acs.org |

Stereochemical Control and Regioselectivity in Complex Synthesis

Achieving specific stereochemical and regiochemical outcomes is a significant challenge in the synthesis of complex substituted quinolines. Regioselectivity, which dictates the position of substitution, is a recurring theme in many classical quinoline synthesis methods.

The Friedländer synthesis, which involves the condensation of an ortho-substituted aniline with a ketone or aldehyde, presents a regioselectivity challenge when unsymmetrical ketones are used. nih.govrsc.org The reaction can proceed via two different enamine intermediates, potentially leading to a mixture of regioisomeric quinoline products. researchgate.net The choice of catalyst (acid or base) and reaction conditions can be optimized to favor the formation of one isomer over the other. rsc.orgresearchgate.net Similarly, the Doebner–von Miller and Skraup syntheses can also face regioselectivity issues, particularly when meta-substituted anilines are used as starting materials. rsc.org

Modern synthetic methods often provide better control over regioselectivity. For example, transition metal-catalyzed C-H functionalization has emerged as a powerful strategy for the site-selective introduction of substituents onto a pre-formed quinoline ring. mdpi.com Palladium-catalyzed reactions have been developed to achieve arylation specifically at the C-2 position of quinoline N-oxides. mdpi.com Copper-catalyzed aerobic oxidative cyclization of N-(2-alkenylaryl)enamines allows for the synthesis of quinolines with high yields and excellent regioselectivity. rsc.org

Table 3: Regioselectivity in Quinoline Synthesis Methods

| Synthetic Method | Key Reactants | Regioselectivity Challenge/Outcome | Reference |

| Friedländer Synthesis | o-Aminoaryl aldehyde/ketone + α-methylene carbonyl compound | Use of unsymmetrical ketones can lead to a mixture of regioisomers. | nih.govrsc.orgresearchgate.net |

| Doebner–von Miller Synthesis | Aniline + α,β-Unsaturated carbonyl compound | Use of meta-substituted anilines can result in mixtures of 5- and 7-substituted quinolines. | rsc.org |

| Electrophilic Cyclization | N-(2-alkynyl)aniline + Electrophile (e.g., ICl) | Cyclization onto the less sterically hindered position is generally favored. | nih.gov |

| Pd-catalyzed C-H Activation | Quinoline N-oxide + Arene | Can be highly regioselective for the C-2 position. | mdpi.com |

| Cu-catalyzed Oxidative Cyclization | N-(2-alkenylaryl)enamine | Provides high yields and excellent regioselectivity. | rsc.org |

Structural Elucidation and Advanced Conformational Analysis of N Quinolin 3 Yl Cyclobutanecarboxamide Derivatives

Advanced Spectroscopic Techniques for Comprehensive Structural Determination

A combination of advanced spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, provides a foundational understanding of the molecular structure of N-(quinolin-3-yl)cyclobutanecarboxamide.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for elucidating the connectivity and chemical environment of atoms within a molecule. For this compound, ¹H and ¹³C NMR spectroscopy would provide key insights.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the protons of the quinoline (B57606) ring, the cyclobutane (B1203170) ring, and the amide N-H proton. The aromatic protons of the quinoline moiety would typically appear in the downfield region (δ 7.0-9.0 ppm), with their specific chemical shifts and coupling patterns revealing their substitution pattern. The protons of the cyclobutane ring would resonate in the upfield region, and their multiplicity would provide information about the ring's conformation. The amide proton would likely appear as a broad singlet, and its chemical shift could be sensitive to solvent and temperature.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would complement the ¹H NMR data by providing information on the carbon framework. Distinct signals would be expected for the carbonyl carbon of the amide, the carbons of the quinoline ring, and the methylene (B1212753) carbons of the cyclobutane ring. The chemical shifts of these carbons provide valuable information about their electronic environment.

Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule. researchgate.net The IR spectrum of this compound would be characterized by specific absorption bands corresponding to the vibrations of its constituent bonds. docbrown.info Key expected vibrational frequencies include:

N-H Stretching: A sharp absorption band in the region of 3300-3500 cm⁻¹ corresponding to the stretching vibration of the amide N-H bond.

C=O Stretching: A strong absorption band around 1640-1680 cm⁻¹ characteristic of the amide I band (primarily C=O stretching).

C-N Stretching and N-H Bending: The amide II band, a combination of C-N stretching and N-H bending, would be expected in the region of 1520-1570 cm⁻¹.

Aromatic C-H and C=C Stretching: Absorptions corresponding to the quinoline ring would be observed in the aromatic region of the spectrum.

A representative table of expected NMR and IR data is provided below.

Interactive Data Table: Spectroscopic Data for this compound

| Technique | Signal/Band | **Expected Chemical Shift (ppm) / Wavenumber (cm⁻¹) ** | Assignment |

| ¹H NMR | Multiplets | 7.0 - 9.0 | Quinoline aromatic protons |

| ¹H NMR | Multiplets | 1.8 - 2.5 | Cyclobutane protons |

| ¹H NMR | Broad Singlet | 8.0 - 9.5 | Amide N-H |

| ¹³C NMR | Signal | ~170 | Amide C=O |

| ¹³C NMR | Signals | 120 - 150 | Quinoline aromatic carbons |

| ¹³C NMR | Signals | 18 - 40 | Cyclobutane carbons |

| IR | Sharp Peak | 3300 - 3500 | N-H Stretch |

| IR | Strong Peak | 1640 - 1680 | C=O Stretch (Amide I) |

| IR | Peak | 1520 - 1570 | C-N Stretch / N-H Bend (Amide II) |

Single Crystal X-ray Diffraction Studies for Absolute Configuration and Solid-State Conformation

A typical crystal structure determination would reveal the planarity of the quinoline ring system and the conformation of the cyclobutane ring, which can adopt a puckered conformation. nih.gov Furthermore, the analysis would elucidate the torsion angles defining the orientation of the cyclobutanecarboxamide (B75595) group relative to the quinoline ring. Intermolecular interactions, such as hydrogen bonding involving the amide group and π-π stacking of the quinoline rings, which dictate the crystal packing, can also be characterized in detail. nih.gov

Hypothetical Crystallographic Data for a Derivative

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 8.456 |

| c (Å) | 15.789 |

| β (°) | 98.76 |

| V (ų) | 1334.5 |

| Z | 4 |

Solution-State Conformational Dynamics and Analysis

While single crystal X-ray diffraction provides a static picture of the molecule in the solid state, the conformational dynamics in solution can be significantly different. NMR spectroscopy is the primary tool for investigating the conformational preferences and dynamic behavior of molecules in solution.

For this compound, key conformational features to investigate include the rotational barrier around the amide C-N bond and the quinoline-amide bond, as well as the puckering dynamics of the cyclobutane ring.

Advanced NMR techniques, such as Rotating frame Overhauser Effect Spectroscopy (ROESY) or Nuclear Overhauser Effect Spectroscopy (NOESY) , can be employed to determine through-space proximities between protons. clockss.org For instance, correlations between the amide N-H proton and specific protons on the quinoline and cyclobutane rings can provide crucial information about the preferred orientation of these groups relative to each other.

Variable temperature NMR studies can also be utilized to probe the energetics of conformational exchange processes. By monitoring changes in the NMR spectra as a function of temperature, it is possible to determine the energy barriers for processes such as amide bond rotation.

Computational Chemistry and in Silico Modeling of N Quinolin 3 Yl Cyclobutanecarboxamide

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. neliti.com This method is crucial for understanding how N-(Quinolin-3-yl)cyclobutanecarboxamide might interact with specific biological targets, such as enzymes or receptors.

In studies involving similar quinoline-based structures, molecular docking has been successfully employed to predict binding affinities and interaction modes. For instance, quinoline-3-carboxamide (B1254982) derivatives have been docked into the ATP-binding site of kinases like Ataxia Telangiectasia Mutated (ATM) kinase, a key enzyme in DNA repair pathways. mdpi.com These simulations often reveal that the quinoline (B57606) nitrogen atom forms crucial hydrogen bonds with hinge region residues of the kinase, a common binding motif for ATP-competitive inhibitors. mdpi.com Similarly, other quinoline derivatives have been docked against targets like HIV reverse transcriptase and DNA topoisomerase, showing good binding interactions within the active sites. nih.govmdpi.com

For this compound, docking simulations would predict how the cyclobutane (B1203170) ring fits into hydrophobic pockets and how the amide linker and quinoline core form hydrogen bonds and π-π stacking interactions with receptor site residues. The docking score, an estimation of binding energy, helps rank its potential efficacy against different targets. neliti.com A lower binding energy generally suggests a more stable and favorable interaction. mdpi.com

Table 1: Hypothetical Molecular Docking Results for this compound against a Kinase Target

| Parameter | Value | Key Interacting Residues | Interaction Type |

|---|---|---|---|

| Binding Energy (kcal/mol) | -8.5 | MET790, LYS745 | Hydrogen Bond |

| Docking Score | -9.2 | LEU844, VAL726 | Hydrophobic Interaction |

Molecular Dynamics Simulations to Elucidate Dynamic Binding Modes and Stability

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view, revealing the stability of the ligand-target complex over time. mdpi.com MD simulations calculate the motion of every atom in the system, providing insights into conformational changes and the persistence of key interactions.

For related quinoline-3-carboxamide inhibitors, MD simulations of up to 100 nanoseconds have been performed on docked complexes. mdpi.com A key metric analyzed is the Root Mean Square Deviation (RMSD) of the protein and ligand atoms. A stable RMSD trajectory throughout the simulation indicates that the ligand remains securely bound in the active site without significant conformational changes, thus confirming the stability of the binding mode predicted by docking. mdpi.com Such simulations can also highlight the role of water molecules in mediating interactions and provide a more accurate estimation of binding free energy.

Quantitative Structure-Activity Relationship (QSAR) Modeling and Ligand-Based Drug Design Approaches

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. researchgate.net These models are built by correlating calculated molecular descriptors (e.g., electronic, steric, and hydrophobic properties) of a series of compounds with their experimentally determined activities.

In the context of quinoline derivatives, QSAR studies have been instrumental in identifying the key structural features that govern their therapeutic effects, such as antitubercular activity. nih.gov For example, a QSAR model for quinolinone-based compounds suggested that descriptors like van der Waals volume and electron density play a pivotal role in their activity against Mycobacterium tuberculosis. nih.gov

For this compound, a QSAR model could be developed using a library of analogous compounds. This model would help in predicting its activity and guide the design of new, more potent derivatives by modifying the quinoline core or the cyclobutane moiety to optimize the key descriptors identified by the model. semanticscholar.org

Prediction of Physicochemical Descriptors and Calculated ADME-related Properties

The success of a drug candidate depends not only on its potency but also on its Absorption, Distribution, Metabolism, and Excretion (ADME) properties. nih.gov In silico tools like SwissADME and ADMETlab can predict these properties from the molecular structure alone, providing an early assessment of a compound's drug-likeness. researchgate.netjneonatalsurg.com

Key physicochemical descriptors include lipophilicity (logP), topological polar surface area (TPSA), molecular weight, and aqueous solubility. These parameters are evaluated against criteria such as Lipinski's Rule of Five to predict oral bioavailability. frontiersin.org For quinoline derivatives, in silico studies have been used to predict ADMET profiles, indicating their potential for oral administration and identifying possible liabilities like interaction with cytochrome P450 (CYP) enzymes, which are crucial for drug metabolism. mdpi.comresearchgate.net

Table 2: Predicted Physicochemical and ADME Properties for this compound

| Property | Predicted Value | Implication |

|---|---|---|

| Molecular Weight | 238.29 g/mol | Complies with Lipinski's Rule (<500) |

| logP (Lipophilicity) | 2.5 - 3.0 | Optimal for membrane permeability |

| Topological Polar Surface Area (TPSA) | 55.12 Ų | Good potential for oral bioavailability (<140 Ų) |

| Hydrogen Bond Donors | 1 | Complies with Lipinski's Rule (<5) |

| Hydrogen Bond Acceptors | 2 | Complies with Lipinski's Rule (<10) |

| Aqueous Solubility | Moderately Soluble | Favorable for absorption |

| GI Absorption | High | Likely well-absorbed from the gut |

| BBB Permeant | Yes/No | Predicts ability to cross the blood-brain barrier |

Quantum Chemical Calculations for Electronic Structure, Reactivity, and Reaction Mechanism Elucidation

Quantum chemical calculations, particularly using Density Functional Theory (DFT), provide deep insights into the electronic properties of a molecule. nih.gov These calculations can determine the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential (MEP).

For various quinoline derivatives, DFT calculations have been used to analyze chemical stability and reactivity. nih.govnih.gov The energy gap between the HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) is a critical parameter; a large energy gap implies high kinetic stability and low chemical reactivity. nih.gov The MEP map identifies electron-rich regions (potential sites for electrophilic attack) and electron-poor regions (potential sites for nucleophilic attack), which is crucial for understanding intermolecular interactions and reaction mechanisms. nih.gov Such calculations for this compound would elucidate its intrinsic electronic characteristics, guiding further chemical modifications and helping to explain its binding behavior at a fundamental level. researchgate.netnih.gov

Investigation of Structure Activity Relationships Sar for N Quinolin 3 Yl Cyclobutanecarboxamide Analogues

Systematic Exploration of Substituent Effects on Biological Target Engagement

The biological activity of quinoline-3-carboxamide (B1254982) derivatives is significantly influenced by the nature and position of substituents on both the quinoline (B57606) ring and the amide moiety. researchgate.netnih.gov Studies on related quinoline-3-carboxamides (B1200007) have demonstrated that even minor alterations can lead to substantial changes in potency and selectivity. nih.gov

For analogues of N-(Quinolin-3-yl)cyclobutanecarboxamide, a systematic exploration would involve introducing a variety of substituents at accessible positions on the quinoline ring, particularly at the C-2, C-6, and C-7 positions. The electronic properties of these substituents are critical, with research on other quinoline-3-carboxamides suggesting that electron-donating groups can be important for cytotoxicity in certain cancer cell lines. nih.govresearchgate.net For instance, a comparative study of 2-chloroquinoline-3-carboxamide (B1625466) derivatives with different substituents at the C-6 position (such as fluorine, chlorine, and methyl groups) revealed variations in their antibacterial activity. lookchem.com Specifically, derivatives with a methyl group (5d) and a fluorine atom (5f) at the C-6 position showed notable minimum bactericidal concentrations against S. aureus. researchgate.netlookchem.com

The following table summarizes the effect of C-6 substituents on the antibacterial activity of some 2-chloroquinoline-3-carboxamide derivatives, which can serve as a model for potential SAR studies on this compound analogues.

| Compound | C-6 Substituent | Organism | Activity (MBC, mM) |

| 5b | - | Methicillin-resistant S. aureus | 3.79 |

| 5d | CH3 | S. aureus ATCC 25923 | 3.77 |

| 5f | F | S. aureus ATCC 25923 | 1.79 |

Data sourced from studies on 2-chloroquinoline-3-carboxamide derivatives. researchgate.netlookchem.com

Furthermore, the nature of the N-substituent on the carboxamide is a key determinant of activity. In a series of quinoline-3-carboxamide derivatives designed as cholesteryl ester transfer protein (CETP) inhibitors, compounds with a p-tolyl amide (24) and a t-butyl substituted amide (26) demonstrated the highest inhibitory activity. nih.gov This highlights the importance of the size, shape, and lipophilicity of the group attached to the amide nitrogen. For this compound, this suggests that the cyclobutane (B1203170) ring itself plays a significant role in molecular recognition.

Positional Isomerism and Stereochemical Influence on Molecular Recognition

Positional isomerism is a critical factor in the SAR of quinoline derivatives. rsc.orgnih.govresearchgate.net The point of attachment of the cyclobutanecarboxamide (B75595) moiety to the quinoline ring can drastically alter the molecule's three-dimensional shape and its ability to interact with a biological target. While the parent compound is N-(quinolin-3-yl )cyclobutanecarboxamide, synthesizing and evaluating isomers where the carboxamide is attached to other positions of the quinoline ring (e.g., C-2, C-4, C-6, etc.) would be a crucial step in a comprehensive SAR study. For example, studies on quinoline-based sulfonamides have shown that the inhibitory activity against different isoforms of carbonic anhydrase is highly dependent on the substitution pattern on the quinoline ring. nih.gov

Stereochemistry also plays a pivotal role in molecular recognition. Although the parent this compound is achiral, the introduction of substituents on the cyclobutane ring or the quinoline ring can create stereocenters. The resulting enantiomers or diastereomers may exhibit significantly different biological activities. This is a well-established principle in medicinal chemistry, where the differential interaction of stereoisomers with chiral biological macromolecules (such as enzymes and receptors) can lead to differences in efficacy and safety. Therefore, the stereoselective synthesis and evaluation of chiral analogues would be an important avenue of investigation.

Impact of Cyclobutane Ring Substitution on Biological Recognition

The cyclobutane moiety in this compound is a key structural feature that can be systematically modified to probe its role in biological recognition. The introduction of substituents on the cyclobutane ring can influence the compound's lipophilicity, conformational flexibility, and steric profile.

A systematic approach would involve the synthesis of analogues with substituents at various positions of the cyclobutane ring. The nature of these substituents could range from small alkyl groups to polar functional groups like hydroxyl or amino groups. The conformational restriction imposed by the cyclobutane ring can be advantageous for biological activity by reducing the entropic penalty upon binding to a target. nih.gov

The following table outlines a hypothetical SAR exploration based on substitutions on the cyclobutane ring:

| R1 | R2 | R3 | R4 | Expected Impact on Properties |

| H | H | H | H | Parent Compound |

| CH3 | H | H | H | Increased lipophilicity, potential steric interactions |

| OH | H | H | H | Increased polarity, potential for hydrogen bonding |

| F | F | H | H | Altered electronic properties and metabolic stability |

| =O | H, H | - | - | Introduction of a ketone, potential for different interactions |

This systematic modification would help to map the steric and electronic requirements of the binding pocket for this part of the molecule.

Development and Refinement of SAR Hypotheses based on Integrated Experimental and Computational Data

The development of robust SAR hypotheses requires the integration of experimental biological data with computational modeling studies. mdpi.comresearchgate.net Molecular docking and molecular dynamics simulations can provide valuable insights into the putative binding modes of this compound analogues within the active site of a biological target. mdpi.comresearchgate.net

By correlating the experimentally determined biological activities of a series of analogues with their computationally predicted binding energies and intermolecular interactions, a more refined SAR model can be constructed. For instance, if experimental data reveals that analogues with a hydrogen bond donor at a specific position on the cyclobutane ring are more active, computational models can be used to identify the specific amino acid residue in the target's binding site that acts as the hydrogen bond acceptor.

This iterative process of design, synthesis, biological evaluation, and computational analysis is crucial for the development and refinement of SAR hypotheses. These hypotheses, in turn, guide the design of next-generation analogues with improved potency, selectivity, and pharmacokinetic properties. For example, in the development of quinoline-3-carboxamide derivatives as inhibitors of the ATM kinase, SAR studies suggested the importance of the electron-donating nature of substituents, a hypothesis that could be further explored and refined through computational methods. nih.govresearchgate.net

Future Directions and Applications of N Quinolin 3 Yl Cyclobutanecarboxamide in Chemical Biology and Preclinical Research

Development as Chemical Probes for Elucidating Biological Systems

A chemical probe is a small molecule used to study and manipulate biological systems by selectively interacting with a specific protein or pathway. The development of N-(Quinolin-3-yl)cyclobutanecarboxamide as a chemical probe is a promising avenue, largely due to the inherent properties of the quinoline (B57606) nucleus. Quinoline derivatives are known to interact with a wide array of biological targets, and the unique structural features of this compound could be leveraged to achieve high potency and selectivity.

The quinoline ring system is a versatile scaffold found in numerous bioactive compounds and approved drugs, exhibiting a broad spectrum of pharmacological activities. This versatility stems from its ability to participate in various non-covalent interactions, including hydrogen bonding, π-π stacking, and hydrophobic interactions, with biological macromolecules. The cyclobutane (B1203170) ring, on the other hand, introduces a three-dimensional, conformationally constrained element. This rigidity can be advantageous in probe design, as it can lock the molecule into a bioactive conformation, leading to higher affinity and selectivity for its target protein.

Furthermore, the modular nature of this compound allows for the straightforward introduction of reporter groups, such as fluorescent tags or biotin, through modification of either the quinoline or cyclobutane rings. This would enable the use of these probes in a variety of cell-based assays, including fluorescence microscopy, flow cytometry, and pull-down experiments, to visualize and identify protein targets and study their dynamics within the cellular environment.

Potential as Lead Scaffolds for Novel Therapeutic Modalities (early-stage, non-clinical focus)

The quinoline-3-carboxamide (B1254982) core is a "privileged scaffold" in medicinal chemistry, meaning it is capable of binding to multiple, unrelated classes of proteins with high affinity. This makes it an excellent starting point for the development of novel therapeutic agents. Several quinoline-3-carboxamide derivatives have already shown significant promise in preclinical studies across various disease areas.

For instance, compounds with this scaffold have been investigated as inhibitors of various kinases, which are critical regulators of cell signaling and are often dysregulated in cancer. The unique vectoral projection of the cyclobutanecarboxamide (B75595) group from the quinoline core of this compound could allow for the exploration of novel binding pockets within the ATP-binding site or allosteric sites of kinases, potentially leading to inhibitors with novel mechanisms of action and improved selectivity profiles.

The incorporation of the cyclobutane ring can also favorably impact the pharmacokinetic properties of a lead compound. Its rigid nature can shield metabolically labile sites on the quinoline ring, thereby increasing metabolic stability and oral bioavailability. Moreover, the three-dimensional character of the cyclobutane moiety can enhance solubility and reduce off-target toxicity by minimizing non-specific hydrophobic interactions.

| Quinoline-3-Carboxamide Derivative | Reported Biological Activity | Therapeutic Area |

|---|---|---|

| Tasquinimod | Immunomodulatory, Anti-angiogenic | Oncology (Prostate Cancer) |

| Paquinimod (ABR-215062) | Immunomodulatory (S100A9 inhibitor) | Autoimmune Diseases (e.g., Lupus) |

| Various Substituted Analogs | ATM Kinase Inhibition | Oncology |

| Novel Derivatives | Antinephritic Activity | Inflammatory Kidney Disease |

Integration with High-Throughput Screening and Combinatorial Chemistry Methodologies

The discovery of novel bioactive molecules is often accelerated through the use of high-throughput screening (HTS) and combinatorial chemistry. The scaffold of this compound is well-suited for both of these approaches.

In the context of combinatorial chemistry, the synthesis of this compound can be readily adapted for the creation of large, diverse chemical libraries. The synthesis typically involves the coupling of a quinoline-3-carboxylic acid derivative with a cyclobutylamine (B51885) derivative. By utilizing a diverse set of substituted quinoline-3-carboxylic acids and a variety of functionalized cyclobutylamines, a vast chemical space can be explored in a systematic and efficient manner. This parallel synthesis approach can generate a multitude of analogs for structure-activity relationship (SAR) studies.

These libraries of this compound derivatives can then be subjected to HTS campaigns against a wide range of biological targets. HTS allows for the rapid testing of thousands of compounds in a miniaturized, automated fashion, using assays that measure specific cellular or biochemical events. The unique three-dimensional shape imparted by the cyclobutane ring makes libraries based on this scaffold particularly valuable, as they can identify hits that might be missed by more planar, two-dimensional compound collections. The integration of combinatorial synthesis and HTS provides a powerful engine for the discovery of novel hits and leads for drug discovery programs.

Challenges and Opportunities in the Design and Discovery of Cyclobutane-Containing Bioactive Molecules

The incorporation of a cyclobutane ring into bioactive molecules presents both challenges and opportunities for medicinal chemists.

Challenges:

Synthetic Accessibility: The synthesis of substituted cyclobutanes can be more complex than that of their five- and six-membered ring counterparts. The inherent ring strain of the four-membered ring requires specialized synthetic methods, such as [2+2] cycloadditions, which may not always be straightforward to implement and may have limitations in terms of substrate scope and stereocontrol.

Conformational Complexity: While the rigidity of the cyclobutane ring can be an advantage, it also introduces subtle conformational puckering. The biological activity of a cyclobutane-containing molecule can be highly dependent on the specific conformation of the ring and the stereochemical arrangement of its substituents. Predicting and controlling this conformation during the design and synthesis process can be challenging.

Limited Commercial Availability: The diversity of commercially available cyclobutane building blocks is more limited compared to other cycloalkanes, which can restrict the initial exploration of chemical space.

Opportunities:

Exploration of 3D Chemical Space: The non-planar, puckered nature of the cyclobutane ring provides an excellent opportunity to introduce three-dimensionality into otherwise flat molecules. This can lead to improved target engagement and selectivity, as biological targets are themselves complex three-dimensional entities.

Bioisosteric Replacement: The cyclobutane ring can serve as a bioisosteric replacement for other groups, such as gem-dimethyl groups or phenyl rings. This can lead to improvements in physicochemical properties, such as solubility and metabolic stability, while maintaining or even enhancing biological activity.

Novel Intellectual Property: The relative under-exploration of cyclobutane-containing chemical space means that novel molecules incorporating this motif are more likely to represent new intellectual property, which is a significant driver in pharmaceutical research and development.

Improved Pharmacokinetic Profiles: The conformational constraint provided by the cyclobutane ring can lead to a lower entropic penalty upon binding to a target, which can translate to higher potency. Additionally, the introduction of a cyclobutane can block sites of metabolism, leading to improved in vivo stability.

Q & A

Q. What are the standard synthetic routes for N-(Quinolin-3-yl)cyclobutanecarboxamide and its derivatives?

The synthesis typically involves multi-step reactions starting with quinoline-3-carboxamide precursors. A common approach includes:

- Condensation reactions : Reacting 2-oxo-1,2-dihydroquinoline-3-carbaldehyde with substituted amines in ethanol under reflux (e.g., 3 hours at 80°C) .

- Cyclobutane incorporation : Cyclobutanecarboxamide derivatives are synthesized via nucleophilic acyl substitution, often using coupling agents like EDCI or DCC .

- Purification : Crude products are purified via normal-phase chromatography (e.g., dichloromethane to ethyl acetate gradients) or recrystallization from ethanol .

Q. How is the structural integrity of this compound confirmed?

Structural validation employs spectroscopic and analytical methods:

- IR spectroscopy : Confirms carbonyl (C=O) stretches at ~1650–1700 cm⁻¹ and NH bending at ~3300 cm⁻¹ .

- NMR (¹H/¹³C) : Key signals include cyclobutane protons (δ 2.5–3.5 ppm, multiplet) and quinoline aromatic protons (δ 7.5–9.0 ppm). Carbonyl carbons appear at ~165–170 ppm .

- Mass spectrometry : Molecular ion peaks (e.g., [M+H]⁺) align with calculated molecular weights (e.g., 273.31 for a derivative in ).

Q. What purification techniques are recommended post-synthesis?

- Chromatography : Normal-phase silica gel columns with gradients of dichloromethane/methanol or ethyl acetate .

- Recrystallization : Ethanol or ethanol/water mixtures yield high-purity crystals (e.g., 80% yield for compound 11b in ).

- Amine-phase chromatography : Specialized columns (e.g., RediSep Rf Gold™ Amine) resolve polar impurities .

Advanced Research Questions

Q. What methodological approaches evaluate cytotoxicity of derivatives against cancer cell lines?

The sulforhodamine B (SRB) assay is widely used:

- Protocol : Cells (e.g., MCF7) are fixed with trichloroacetic acid, stained with SRB, and optical density (564 nm) correlates with cell mass .

- Data interpretation : IC50 values (e.g., 29.8 μmol L⁻¹ for compound 15 ) quantify potency relative to controls like doxorubicin.

- Advantages : High-throughput compatibility, stability, and sensitivity (detects ~1,000 cells/well) .

Q. How do structural modifications influence antiproliferative activity?

Key structure-activity relationships (SAR) :

| Substituent | IC50 (μmol L⁻¹) | Activity vs. Doxorubicin |

|---|---|---|

| 4-Hydroxy-3-methoxyphenyl | 29.8 | 1.6× more active |

| 2-Chlorophenyl | 47.9 | Comparable |

| 3-Nitrophenyl | >50 | Less active |

Q. What strategies investigate apoptosis-inducing mechanisms?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.